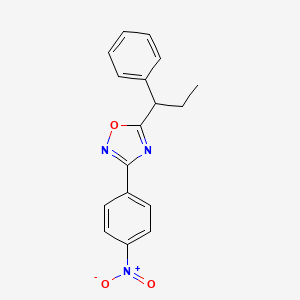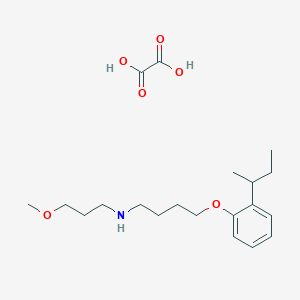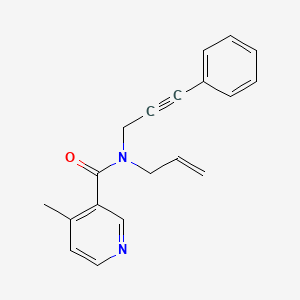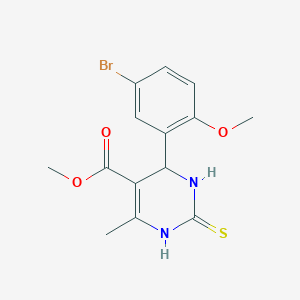![molecular formula C20H18BrClN2O7 B4002453 3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4002453.png)
3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate
Descripción general
Descripción
3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C20H18BrClN2O7 and its molecular weight is 513.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 511.99859 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Regioselective Synthesis
Research has shown that derivatives of 4(3H)-quinazolinone can undergo regioselective synthesis to produce N(3)-alkylation in specific solvents, demonstrating the compound's versatility in chemical reactions. This property is crucial for creating specialized molecules for further research applications (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).
Antimicrobial Activity
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. These studies contribute to understanding how modifications in the quinazolinone scaffold can influence the biological activity of these compounds, suggesting potential applications in developing new antimicrobial agents (El-hashash, Darwish, Rizk, & El-Bassiouny, 2011).
Corrosion Inhibition
Theoretical studies on quinoxalines, closely related to quinazolinones, have shown their potential as corrosion inhibitors for metals in acidic media. These findings indicate the possible application of quinazolinone derivatives in protecting metals from corrosion, which is significant for industrial applications (Zarrouk et al., 2014).
Synthesis and Biological Activity
Further studies have focused on the synthesis of new 4(3H)-quinazolinone derivatives and evaluating their biological activities, such as anticonvulsant and analgetic effects. These investigations highlight the compound's potential in contributing to new therapeutic agents (Wolfe et al., 1990).
Antioxidant Properties
Recent research has synthesized 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties. This study provides insight into the structure-antioxidant activity relationships, suggesting the importance of quinazolinone derivatives in developing antioxidant agents (Mravljak, Slavec, Hrast, & Sova, 2021).
Propiedades
IUPAC Name |
3-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3.C2H2O4/c19-15-11-13(20)5-6-17(15)25-10-9-24-8-7-22-12-21-16-4-2-1-3-14(16)18(22)23;3-1(4)2(5)6/h1-6,11-12H,7-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMAEFREAKUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=C(C=C(C=C3)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate](/img/structure/B4002393.png)

![7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B4002409.png)
![N-allyl-N-[4-(4-chlorophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4002410.png)
![2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid](/img/structure/B4002423.png)

![N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4002437.png)
![{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B4002448.png)
![2-(2,4-dichlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4002460.png)
![1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4002468.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4002469.png)

